5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

概要

説明

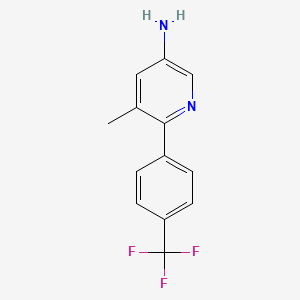

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a trifluoromethyl-substituted phenyl group at the 2-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amino and methyl groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

科学的研究の応用

Pharmaceutical Development

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases, including:

- Antimicrobial agents : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.

- Anticancer compounds : Research indicates potential cytotoxic effects, warranting further investigation into its mechanism of action against cancer cells.

Material Science

In material science, the compound is explored for its role in creating advanced materials with specific properties:

- Fluorinated polymers : The trifluoromethyl group enhances the thermal and chemical stability of polymers.

- Conductive materials : Its electronic properties may contribute to the development of conductive films and coatings.

Agricultural Chemistry

There is ongoing research into the application of this compound in agrochemicals:

- Herbicides and pesticides : The compound's bioactivity suggests it could be modified to create effective herbicides or insecticides.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains.

Case Study 2: Drug Development

Research conducted by a pharmaceutical company demonstrated that a derivative of this compound showed promising results in preclinical trials as an anticancer agent. The study highlighted its ability to induce apoptosis in cancer cell lines while exhibiting low toxicity in normal cells.

作用機序

The mechanism of action of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s overall effect depends on the specific target and the biological pathway involved.

類似化合物との比較

Similar Compounds

5-Amino-3-methyl-2-phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-Amino-3-methyl-2-(4-chlorophenyl)pyridine: Contains a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.

5-Amino-3-methyl-2-(4-fluorophenyl)pyridine: Has a single fluorine atom instead of a trifluoromethyl group, leading to different electronic effects.

Uniqueness

The presence of the trifluoromethyl group in 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound in various scientific research applications and industrial processes.

生物活性

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring with specific substitutions that enhance its biological interactions. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the compound's reactivity and affinity for biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound consists of:

- An amino group at the 5-position

- A methyl group at the 3-position

- A trifluoromethyl-substituted phenyl group at the 2-position

The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes and facilitating interactions with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The compound's lipophilicity, enhanced by the trifluoromethyl group, increases its binding affinity to various receptors, which may lead to therapeutic effects against diseases such as cancer and infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- In vitro studies demonstrated moderate anti-proliferative activity against human leukemia cells (CCRF-CEM) when tested at concentrations of 5 µM and 50 µM. Notably, compounds containing the trifluoromethyl group exhibited selective anti-leukemic effects while maintaining low cytotoxicity in non-tumorigenic human lung fibroblasts (MRC-5) .

| Compound | Concentration (µM) | Activity Level |

|---|---|---|

| 5-Amino-3-methyl-2-(4-CF₃ phenyl)pyridine | 5 | Moderate |

| 5-Amino-3-methyl-2-(4-CF₃ phenyl)pyridine | 50 | Selective Anti-leukemic |

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- It has shown activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to enhanced antibacterial properties compared to similar compounds lacking this substituent .

| Bacteria Type | Compound Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | Trifluoromethyl derivative | 32 |

| B. subtilis | Trifluoromethyl derivative | 16 |

Comparison with Similar Compounds

The unique characteristics of this compound can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-3-methyl-2-phenylpyridine | Lacks trifluoromethyl group | Lower potency in enzyme inhibition |

| 5-Amino-3-methyl-2-(4-chlorophenyl)pyridine | Contains chloro group instead | Different reactivity profile |

| 5-Amino-3-methyl-2-(4-fluorophenyl)pyridine | Contains a single fluorine atom | Reduced electronic effects |

Case Studies

In a notable study examining various derivatives of pyridines, it was found that compounds with electron-withdrawing groups like trifluoromethyl consistently exhibited enhanced biological activity compared to their non-fluorinated counterparts. This trend underscores the importance of molecular structure in determining pharmacological efficacy .

特性

IUPAC Name |

5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVQXEAYAWANIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。